![molecular formula C13H8BrN5O6 B14951898 5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3,5-dinitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C13H8BrN5O6 |
|---|---|
Molekulargewicht |
410.14 g/mol |
IUPAC-Name |
5-bromo-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8BrN5O6/c14-9-1-8(4-15-6-9)13(21)17-16-5-7-2-10(18(22)23)3-11(12(7)20)19(24)25/h1-6,20H,(H,17,21)/b16-5+ |
InChI-Schlüssel |
KWQFVLZGWQSQKV-FZSIALSZSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NNC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
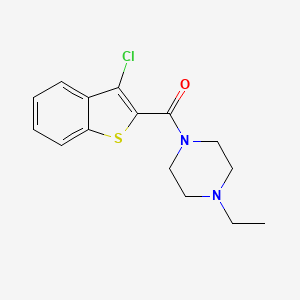
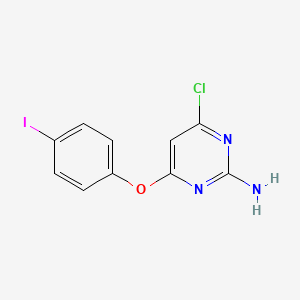
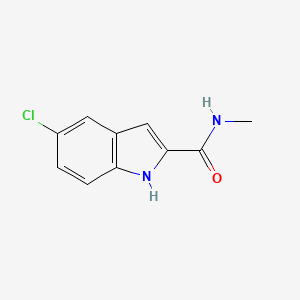
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
methanone](/img/structure/B14951851.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B14951854.png)
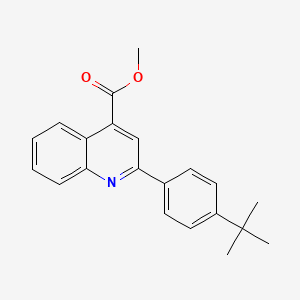
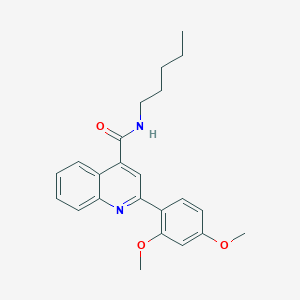
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B14951876.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
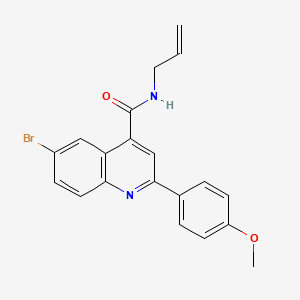
![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)
